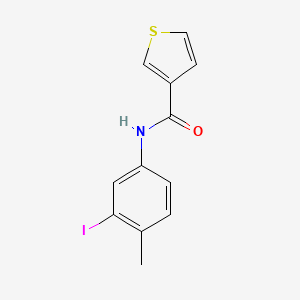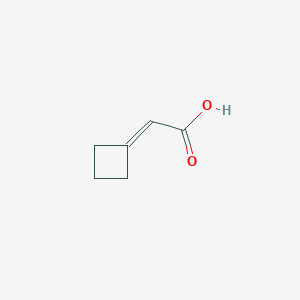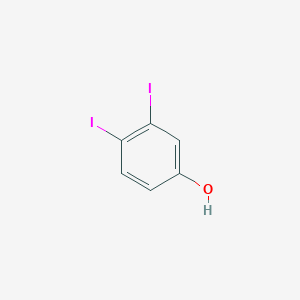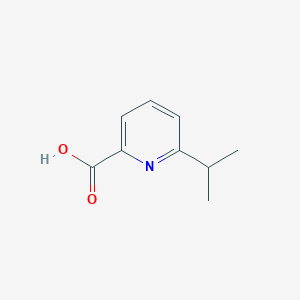
6-(Propan-2-yl)pyridine-2-carboxylic acid
Vue d'ensemble
Description
6-(Propan-2-yl)pyridine-2-carboxylic acid, also known as Ipriflavone, is a synthetic isoflavone that has gained attention for its potential health benefits. It was first synthesized in 1966 and has since been studied for its effects on bone health, cognitive function, and cancer prevention. In
Applications De Recherche Scientifique
pH Monitoring Probe
6-(Propan-2-yl)pyridine-2-carboxylic acid: has been developed as a commercially available compound for monitoring pH values in acidic conditions (pH 3.0–7.0). Notably:
- Intracellular Detection : Researchers have successfully applied this probe to detect intracellular H+ in yeast cells .
Antifibrotic Agents
Emerging research suggests that certain derivatives of pyridine-2-carboxylic acid exhibit antifibrotic activity. While not directly related to 6-(Propan-2-yl)pyridine-2-carboxylic acid, these findings provide context:
Propriétés
IUPAC Name |
6-propan-2-ylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6(2)7-4-3-5-8(10-7)9(11)12/h3-6H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGOODJXLHNGMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20621296 | |
| Record name | 6-(Propan-2-yl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20621296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Propan-2-yl)pyridine-2-carboxylic acid | |
CAS RN |
337904-77-5 | |
| Record name | 6-(Propan-2-yl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20621296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


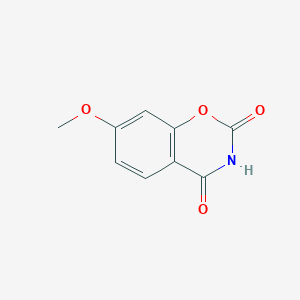
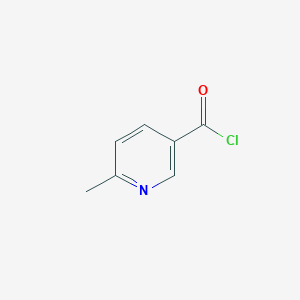
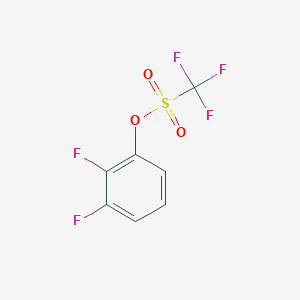
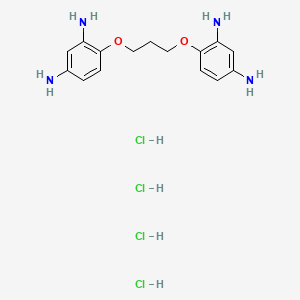


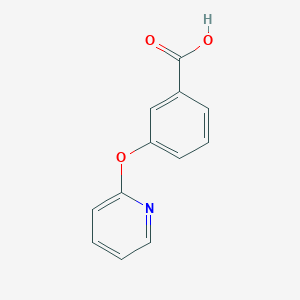
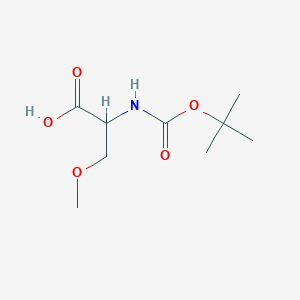
![Tert-butyl 4-[(6-chloropyridazin-3-yl)oxy]piperidine-1-carboxylate](/img/structure/B1358104.png)
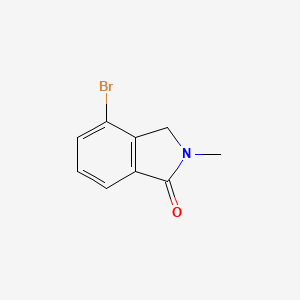
![2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile](/img/structure/B1358110.png)
